molecular formula C28H28ClN5OS B15079635 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B15079635
M. Wt: 518.1 g/mol
InChI Key: HXWWRKFZQHDBCX-NDZAJKAJSA-N
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Description

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a tert-butylphenyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Tert-butylphenyl and Phenyl Groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

    Attachment of the Sulfanyl Group:

    Formation of the Acetohydrazide Moiety: The final step involves the condensation of the triazole derivative with an appropriate acetohydrazide precursor under controlled conditions.

Chemical Reactions Analysis

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-bromophenyl)ethylidene]acetohydrazide and 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-fluorophenyl)ethylidene]acetohydrazide share similar structural features but differ in the substituents on the phenyl ring.

    Uniqueness: The presence of the 2-chlorophenyl group in the compound provides distinct chemical and biological properties, making it unique compared to its analogs.

Properties

Molecular Formula

C28H28ClN5OS

Molecular Weight

518.1 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C28H28ClN5OS/c1-19(23-12-8-9-13-24(23)29)30-31-25(35)18-36-27-33-32-26(34(27)22-10-6-5-7-11-22)20-14-16-21(17-15-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,31,35)/b30-19+

InChI Key

HXWWRKFZQHDBCX-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4Cl

Origin of Product

United States

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